Ethyl D-valinate hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

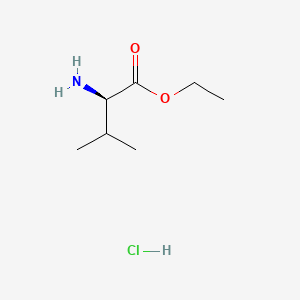

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

ethyl (2R)-2-amino-3-methylbutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-4-10-7(9)6(8)5(2)3;/h5-6H,4,8H2,1-3H3;1H/t6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQGVTLQEKCJXKF-FYZOBXCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H](C(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80224520 | |

| Record name | Ethyl D-valinate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80224520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73913-64-1 | |

| Record name | D-Valine, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73913-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl D-valinate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073913641 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl D-valinate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80224520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl D-valinate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.557 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties of Ethyl D-valinate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core chemical properties of Ethyl D-valinate hydrochloride. The information is curated for professionals in research and drug development, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes.

Core Chemical and Physical Properties

This compound is the hydrochloride salt of the ethyl ester of the D-isomer of the essential amino acid valine. It is a crucial building block in synthetic organic chemistry, particularly in the synthesis of peptides and pharmaceutical compounds.[1] Its stereochemistry and reactivity make it a valuable chiral starting material.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Source(s) |

| IUPAC Name | ethyl (2R)-2-amino-3-methylbutanoate;hydrochloride | |

| CAS Number | 73913-64-1 | [2] |

| Molecular Formula | C₇H₁₆ClNO₂ | [2][3] |

| Molecular Weight | 181.66 g/mol | [2][3][4] |

| Appearance | White to almost white crystalline powder | [5] |

| Melting Point | 102-106 °C | [1] |

| Boiling Point | 169.2 °C at 760 mmHg (for the free base) | [4] |

| Solubility | Soluble in water, Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [5] |

| Optical Rotation | [α]²⁰/D = -7.3 ± 1° (c=2 in H₂O) | [1] |

| LogP | 2.03510 (Computed for the free base) | [4] |

| PSA (Polar Surface Area) | 52.32 Ų (Computed for the free base) | [4] |

Synthesis and Purification

The synthesis of this compound is typically achieved through the Fischer esterification of D-valine, followed by the introduction of hydrochloric acid.

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

This protocol is adapted from the general procedure for the synthesis of the L-isomer.[5]

-

Dissolution: In a 50 L glass reactor, add 5 kg (42.7 mol) of D-valine to 4 kg of anhydrous ethanol. Stir the mixture until the D-valine is completely dissolved.

-

Cooling: Cool the reaction mixture to a temperature between 0-10 °C.

-

Esterification: Slowly add 8.8 liters of thionyl chloride dropwise to the cooled reaction mixture.

-

Reflux: After the complete addition of thionyl chloride, gradually heat the mixture to reflux and maintain this temperature for 18 hours.

-

Concentration: Upon completion of the reaction, concentrate the reaction solution to dryness under reduced pressure.

-

Precipitation: Add 15 liters of isopropyl acetate to the dried residue at a temperature of 15-20 °C and stir for 1 hour to precipitate the product.

-

Isolation: Collect the solid product by filtration to yield this compound.

Experimental Protocol: Purification

Purification of the crude product can be achieved by recrystallization.

-

Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol.

-

Recrystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Isolation: Collect the purified crystals by filtration.

-

Washing: Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals under vacuum.

Analytical Methods

A variety of analytical techniques are employed to confirm the identity, purity, and structure of this compound.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a common method for assessing the purity of this compound.[6]

The diagram below outlines the typical workflow for the HPLC analysis of this compound.

Caption: Workflow for the HPLC analysis of this compound.

The following is a representative HPLC method for the analysis of this compound.[6]

-

Column: Newcrom R1 or a similar C18 reverse-phase column.[6]

-

Mobile Phase: A mixture of acetonitrile and water, with phosphoric acid as a modifier. For Mass Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.[6]

-

Detection: UV detection at an appropriate wavelength (typically 210-220 nm for amino acid derivatives).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Procedure:

-

Prepare a standard solution of this compound of known concentration in the mobile phase.

-

Prepare the sample solution by dissolving the synthesized product in the mobile phase.

-

Inject the standard and sample solutions into the HPLC system.

-

Record the chromatograms and determine the retention time of the main peak.

-

Calculate the purity of the sample by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

-

Spectroscopic Analysis

IR and Raman spectroscopy are used to identify the functional groups present in the molecule.

-

Sample Preparation: The sample can be analyzed as a solid (neat) using an Attenuated Total Reflectance (ATR) accessory for IR spectroscopy, or as a KBr pellet. For Raman spectroscopy, the solid sample can be analyzed directly.

-

Data Acquisition: Acquire the spectra over the appropriate wavenumber range (e.g., 4000-400 cm⁻¹ for IR).

-

Interpretation: The spectra of this compound are expected to show characteristic peaks for the amine group (N-H stretching), the ester carbonyl group (C=O stretching), and C-H, C-N, and C-O bonds.

¹H NMR spectroscopy is used to elucidate the structure of the molecule by identifying the different types of protons and their connectivity.

-

Sample Preparation: Dissolve the sample in a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard NMR spectrometer.

-

Interpretation: The spectrum will show characteristic signals for the ethyl group (a quartet and a triplet), the protons on the valine side chain (a multiplet and two doublets), and the alpha-proton. The chemical shifts and coupling patterns provide definitive structural information.

Biological Activity and Applications

This compound serves as a vital chiral building block in the synthesis of various pharmaceutical agents.[1] Its applications are primarily in:

-

Peptide Synthesis: It is a common reagent in both solution-phase and solid-phase peptide synthesis.[5]

-

Drug Development: It is used as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.[1]

-

Nutritional Supplements: Amino acid esters, in general, are utilized in nutritional supplements.[4]

-

Research in Neurobiology: The parent compound and its derivatives are studied for potential neuroprotective effects.[1]

Currently, there is limited publicly available information detailing the specific signaling pathways directly modulated by this compound itself. Its biological relevance is primarily understood through its incorporation into larger, biologically active molecules. Further research is needed to elucidate any intrinsic biological activity and its mechanism of action.

Safety and Handling

-

General Handling: Handle in accordance with good industrial hygiene and safety practices. Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.[5]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[5]

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[5]

This technical guide provides a foundational understanding of the chemical properties and handling of this compound. For further detailed information, consulting the cited literature is recommended.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C7H16ClNO2 | CID 42609611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. D-Valine ethyl ester hydrochloride, 97% | Fisher Scientific [fishersci.ca]

- 4. dl-valine ethyl ester hydrochloride | CAS#:23358-42-1 | Chemsrc [chemsrc.com]

- 5. Ethyl L-valinate hydrochloride | 17609-47-1 [chemicalbook.com]

- 6. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Ethyl D-valinate hydrochloride CAS number 73913-64-1

An In-Depth Technical Guide to Ethyl D-valinate hydrochloride (CAS: 73913-64-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with the CAS number 73913-64-1, is a chiral amino acid ester derivative of significant interest in the fields of pharmaceutical and organic synthesis. As a versatile building block, it plays a crucial role in the development of novel therapeutics, particularly in the synthesis of peptides and peptidomimetics. The incorporation of the D-enantiomer of valine can confer unique properties to bioactive molecules, such as enhanced stability against enzymatic degradation. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, analytical methods, and applications of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 73913-64-1 | [1][2] |

| Molecular Formula | C₇H₁₆ClNO₂ | [1][2] |

| Molecular Weight | 181.66 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 102-106 °C | [4] |

| Optical Rotation | [α]²⁰/D = -7.3 ± 1º (c=2 in H₂O) | [4] |

| Solubility | Soluble in water. | [4] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of D-valine. A common and effective method involves the use of thionyl chloride in ethanol.

Experimental Protocol: Esterification of D-valine using Thionyl Chloride

This protocol is adapted from a procedure for the synthesis of D-alanine ethyl ester hydrochloride, a closely related compound.[5]

Materials:

-

D-valine

-

Anhydrous Ethanol

-

Thionyl chloride (SOCl₂)

-

Toluene

-

Diethyl ether

Procedure:

-

Suspend D-valine (e.g., 14.5 g) in anhydrous ethanol (e.g., 40 g) in a round-bottom flask equipped with a stirrer and a reflux condenser at room temperature.

-

Raise the internal temperature of the suspension to 50 °C.

-

Slowly add thionyl chloride (e.g., 22.8 g) dropwise to the suspension over a period of 2 hours, maintaining the temperature at 50 °C.

-

After the addition is complete, continue to stir the reaction mixture at 50 °C for an additional 3 hours.

-

Concentrate the reaction mixture under reduced pressure to remove unreacted ethanol and thionyl chloride, while maintaining the internal temperature at or above 50 °C.

-

To the concentrated residue, add toluene (e.g., 51.7 g) and heat to 70 °C to ensure a homogeneous solution.

-

Cool the solution to an internal temperature of 20 °C over 2 hours to induce crystallization.

-

Collect the precipitated crystals by filtration.

-

Wash the crystals with diethyl ether (e.g., 40 g).

-

Dry the crystals under reduced pressure to obtain this compound.

Synthesis Workflow

Analytical Methods

The purity and enantiomeric excess of this compound are critical parameters. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed for its analysis.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is essential for determining the enantiomeric purity of this compound.

Experimental Protocol (General Method): This protocol is based on general methods for the chiral separation of amino acid esters.[1][6]

-

Column: A chiral stationary phase (CSP) column, such as a Chiralcel OD-3R, is suitable for the separation of derivatized amino acid enantiomers.[1]

-

Mobile Phase: A mixture of acetonitrile, methanol, and an aqueous buffer (e.g., ammonium acetate) is commonly used. The exact ratio should be optimized for the specific column and system.

-

Flow Rate: Typically in the range of 0.5 - 1.0 mL/min.

-

Detection: UV detection at a suitable wavelength (e.g., 210 nm).

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID can be used to assess the purity of this compound, particularly for volatile impurities. The amino acid ester may require derivatization to improve its volatility and chromatographic performance.[7][8]

Experimental Protocol (Adapted Method): This protocol is adapted from a method for L-valine methyl ester hydrochloride.

-

Derivatization (optional but recommended): Silylation with reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be performed to increase volatility.[8] Alternatively, derivatization with ethyl chloroformate can be employed.[2]

-

Column: A capillary column with a suitable stationary phase, such as a 5% phenyl methylpolysiloxane (e.g., TRACE TR-5), is recommended for the analysis of derivatized amino acids.[8]

-

Carrier Gas: Nitrogen or Helium.

-

Injector and Detector Temperature: Typically set around 250-280 °C.

-

Oven Temperature Program: A temperature gradient is usually employed, for example, starting at a lower temperature (e.g., 100 °C) and ramping up to a higher temperature (e.g., 250 °C) to ensure the separation of all components.

-

Detection: Flame Ionization Detector (FID).

Applications in Research and Drug Development

This compound is a valuable chiral building block with several applications in the pharmaceutical industry.

-

Peptide Synthesis: It is used as a component in the synthesis of peptides. The incorporation of a D-amino acid can significantly increase the resistance of the resulting peptide to proteolytic degradation, thereby enhancing its in vivo stability and therapeutic potential.[4]

-

Pharmaceutical Intermediates: It serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). For example, D-valine derivatives are used in the development of antiviral and anticancer drugs.[4]

-

Chiral Ligands: It can be used in the synthesis of chiral ligands for asymmetric catalysis.

Biological Significance and Signaling Pathways

While this compound itself is primarily a synthetic intermediate, the D-valine moiety it provides is of significant biological interest. Peptides containing D-amino acids are being explored for their ability to modulate various signaling pathways with enhanced stability.

D-Amino Acid Containing Peptides and G-Protein Coupled Receptors (GPCRs)

Peptide ligands are crucial for the activation of many G-protein coupled receptors (GPCRs). A major limitation of native peptide ligands as therapeutics is their rapid degradation. The substitution of L-amino acids with D-amino acids, such as D-valine, is a key strategy to overcome this limitation. These modified peptides can act as agonists or antagonists for GPCRs involved in a wide range of physiological processes. The interaction of a D-amino acid containing peptide with a GPCR can initiate a signaling cascade, often involving second messengers like cyclic AMP (cAMP) or inositol trisphosphate (IP₃), leading to a cellular response.[9][10]

D-Amino Acid Peptides in Neurodegenerative Disease Research

In the context of Alzheimer's disease, the aggregation of the amyloid-beta (Aβ) peptide is a key pathological event. D-amino acid containing peptides have been designed to interact with Aβ and inhibit its aggregation, thereby reducing its neurotoxicity.[4][11] The mechanism of Aβ neurotoxicity is complex and is believed to involve the disruption of cellular signaling pathways, including those related to synaptic function and cell survival.[4]

The following diagram illustrates a generalized workflow for screening D-amino acid containing peptides for their effect on a GPCR-mediated signaling pathway.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It may cause eye, skin, and respiratory tract irritation. It is recommended to use personal protective equipment, including safety glasses, gloves, and a lab coat, when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a key chiral building block with significant applications in the synthesis of pharmaceuticals and other bioactive molecules. Its value lies in the introduction of the D-valine stereocenter, which can impart desirable properties such as increased metabolic stability to the final product. A thorough understanding of its properties, synthesis, and analysis is essential for researchers and professionals working in drug discovery and development. The continued exploration of D-amino acid containing molecules promises to yield novel therapeutics with improved efficacy and pharmacokinetic profiles.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Endosomal generation of cAMP in GPCR signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Signal transduction during amyloid-beta-peptide neurotoxicity: role in Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. JP4356292B2 - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]

- 6. Development of an enantiomeric separation of d & l valine as their corresponding isoindole adducts by RP-HPLC for utilization of the l-valine toward pharmaceutically relevant materials - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chayon.co.kr [chayon.co.kr]

- 11. Neurotoxicity of Amyloid β-Protein: Synaptic and Network Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Ethyl D-valinate Hydrochloride

This guide provides a comprehensive overview of this compound, a significant amino acid derivative utilized in pharmaceutical research and development. The document details its chemical and physical properties, synthesis, analytical methods, and applications, presenting quantitative data in structured tables and illustrating workflows with diagrams.

Chemical and Physical Properties

This compound is the hydrochloride salt of the ethyl ester of D-valine, a non-proteinogenic stereoisomer of the essential amino acid L-valine. Its chemical structure makes it a valuable chiral building block in the synthesis of more complex molecules.

| Property | Value | Reference |

| Molecular Weight | 181.66 g/mol | [1][2] |

| Molecular Formula | C₇H₁₆ClNO₂ | [1][2] |

| CAS Number | 73913-64-1 | [1][2][3] |

| Appearance | White powder | [3] |

| Melting Point | 102-106 °C | [3] |

| Purity (Typical) | ≥ 99% (HPLC) | [3] |

| Optical Rotation | [α]D²⁰ = -7.3 ± 1º (c=2 in H₂O) | [3] |

| IUPAC Name | ethyl (2R)-2-amino-3-methylbutanoate;hydrochloride | [1][2] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the Fischer esterification of D-valine. This process involves reacting the amino acid with ethanol in the presence of an acid catalyst, commonly thionyl chloride (SOCl₂) or hydrogen chloride (HCl) gas.

Experimental Protocol: Fischer Esterification

-

Reaction Setup : To a 50-liter glass reactor, add 5 kg (42.7 mol) of D-valine and 4 kg of anhydrous ethanol. Stir the mixture until the D-valine is completely suspended.

-

Acid Catalyst Addition : Cool the reaction mixture to a temperature between 0-10°C. Slowly add 8.8 liters of thionyl chloride dropwise to the stirred suspension. The thionyl chloride reacts with ethanol to form sulfur dioxide and hydrogen chloride in situ, which acts as the catalyst.

-

Reaction : After the complete addition of thionyl chloride, gradually heat the mixture to reflux and maintain this temperature for 18 hours to drive the esterification to completion.

-

Work-up : Upon completion, concentrate the reaction solution to dryness under reduced pressure to remove excess ethanol and volatile byproducts.

-

Crystallization : Add 15 liters of isopropyl acetate to the dried residue at a temperature of 15-20°C and stir for 1 hour to induce crystallization of the hydrochloride salt.

-

Isolation : Collect the resulting white solid product by filtration, wash with a small amount of cold isopropyl acetate, and dry under vacuum to yield this compound.

Note: This protocol is adapted from a general procedure for the L-isomer and may require optimization for specific lab conditions and scale.[4]

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity and enantiomeric excess of this compound. A reverse-phase HPLC method is commonly employed.

Experimental Protocol: HPLC Analysis

-

Instrumentation : A standard HPLC system equipped with a UV detector.

-

Column : A reverse-phase column, such as Newcrom R1.[5]

-

Mobile Phase : A mixture of acetonitrile (MeCN) and water, with a small amount of an acid modifier like phosphoric acid or, for MS compatibility, formic acid.[5]

-

Detection : UV detection at a suitable wavelength (e.g., 210 nm).

-

Sample Preparation : Dissolve a known quantity of this compound in the mobile phase to create a standard solution.

-

Injection : Inject a small volume (e.g., 10 µL) of the sample solution onto the column.

-

Analysis : The retention time of the main peak is compared to a reference standard to identify the compound. The peak area is used to quantify the purity of the sample. Enantiomeric purity can be determined using a chiral column.

Applications in Research and Drug Development

This compound serves as a crucial intermediate in various synthetic applications.

-

Pharmaceutical Synthesis : It is a key building block for synthesizing chiral drugs. For instance, derivatives of D-valine are used in the development of antiviral medications like Valacyclovir, where the valine ester improves the bioavailability of the active drug.[6]

-

Peptide Synthesis : In peptide chemistry, D-amino acids like D-valine are incorporated into peptide sequences to increase their stability against enzymatic degradation, thereby enhancing their therapeutic potential.

-

Nutritional Supplements : While the L-isomer is more common in nutrition, D-amino acid derivatives are researched for their unique biological properties and potential therapeutic benefits.[3][7]

Safety and Handling

This compound may cause skin, eye, and respiratory tract irritation.[8] It is important to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to minimize inhalation exposure.[8] Store the compound in a tightly sealed container in a cool, dry place.[3][9]

Conclusion

This compound is a versatile and valuable chiral building block with a well-defined set of chemical and physical properties. Its synthesis via Fischer esterification is a robust and scalable process. Standard analytical techniques like HPLC ensure its quality for use in high-stakes applications such as pharmaceutical development and peptide synthesis. Proper handling and storage are essential to ensure safety and maintain the integrity of the compound.

References

- 1. D-Valine ethyl ester hydrochloride, 97% | Fisher Scientific [fishersci.ca]

- 2. This compound | C7H16ClNO2 | CID 42609611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Ethyl L-valinate hydrochloride | 17609-47-1 [chemicalbook.com]

- 5. Ethyl L-valinate hydrochloride | SIELC Technologies [sielc.com]

- 6. asianpubs.org [asianpubs.org]

- 7. dl-valine ethyl ester hydrochloride | CAS#:23358-42-1 | Chemsrc [chemsrc.com]

- 8. Ethyl L-valinate hydrochloride(17609-47-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Solubility of Ethyl D-valinate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl D-valinate hydrochloride is a chiral amino acid ester derivative with applications in pharmaceutical synthesis and research. A thorough understanding of its solubility characteristics is paramount for its effective use in drug development, formulation, and manufacturing processes. This technical guide provides a comprehensive overview of the available solubility data for this compound, details common experimental protocols for solubility determination, and presents a logical workflow for such analyses. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on providing a framework for researchers to conduct their own solubility assessments.

Introduction to this compound

This compound is the hydrochloride salt of the ethyl ester of D-valine, a non-polar, aliphatic amino acid. The presence of the ester group and the hydrochloride salt form significantly influences its physicochemical properties, including its solubility in various aqueous and organic solvent systems. Accurate solubility data is critical for a range of applications, including:

-

Reaction Chemistry: Selecting appropriate solvents for synthesis and purification.

-

Formulation Development: Designing stable and bioavailable drug formulations.

-

Crystallization Processes: Controlling crystal growth and morphology.

-

Analytical Method Development: Preparing standards and sample solutions.

Qualitative Solubility Profile

While specific quantitative data is scarce, qualitative solubility information for this compound and its enantiomeric form (Ethyl L-valinate hydrochloride) is available. This information provides a general understanding of its solubility behavior.

Table 1: Qualitative Solubility of this compound

| Solvent Class | General Solubility |

| Aqueous | Soluble in water. |

| Alcohols | Generally soluble in lower-chain alcohols like methanol and ethanol. |

| Chlorinated Solvents | Soluble in solvents such as chloroform and dichloromethane. |

| Polar Aprotic Solvents | Soluble in dimethyl sulfoxide (DMSO) and acetone. |

| Esters | Soluble in ethyl acetate. |

Note: This information is based on general statements found in chemical supplier catalogues and safety data sheets and should be confirmed by quantitative experimental determination.

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The following section details a generalized protocol for the widely used isothermal shake-flask method, which is a reliable technique for determining the equilibrium solubility of a compound.

Isothermal Shake-Flask Method

This method involves equilibrating an excess amount of the solid solute with a solvent at a constant temperature until the solution is saturated. The concentration of the dissolved solute is then determined analytically.

Materials and Apparatus:

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer, or a validated titration method)

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a series of vials or flasks, ensuring that a solid phase remains after equilibration.

-

Solvent Addition: Accurately add a known volume or mass of the desired solvent to each vial.

-

Equilibration: Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. It is advisable to conduct a preliminary experiment to determine the time required to reach equilibrium.

-

Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved solid particles. The filtration step should be performed quickly to avoid temperature fluctuations that could affect solubility.

-

Dilution: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration within the calibrated range of the analytical method.

-

Analysis: Determine the concentration of this compound in the diluted solution using a validated analytical method.

-

Calculation: Calculate the solubility of the compound in the solvent at the given temperature, taking into account the dilution factor. The results are typically expressed in units of g/100 mL, mg/mL, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound using the isothermal shake-flask method.

Conclusion

This technical guide has outlined the currently available, albeit limited, solubility information for this compound and has provided a detailed, generalized experimental protocol for its quantitative determination. For researchers and drug development professionals, obtaining precise and accurate solubility data through rigorous experimental work is a critical step. The provided workflow and methodologies offer a solid foundation for undertaking such studies, which will ultimately facilitate the successful application of this compound in its intended pharmaceutical contexts. It is strongly recommended that researchers perform their own solubility studies under their specific experimental conditions to ensure the data's relevance and accuracy for their applications.

Technical Guide: Physicochemical Characterization of Ethyl D-valinate hydrochloride—Melting Point Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the melting point of Ethyl D-valinate hydrochloride (CAS RN: 73913-64-1), a critical parameter for its identification, purity assessment, and formulation development in the pharmaceutical industry. This document outlines the reported melting point values, details a standardized experimental protocol for its determination, and provides essential safety and handling information.

Introduction to this compound

This compound is the hydrochloride salt of the ethyl ester of D-valine, an enantiomer of the essential amino acid L-valine. It serves as a valuable chiral building block in the synthesis of various pharmaceutical compounds. Accurate determination of its physical properties, such as the melting point, is fundamental for quality control and ensuring the consistency of active pharmaceutical ingredients (APIs) and intermediates.

Melting Point Data of Ethyl valinate hydrochloride Isomers

The melting point of Ethyl valinate hydrochloride can vary based on its stereoisomeric form. The following table summarizes the reported melting point ranges for the D-enantiomer, L-enantiomer, and the DL-racemic mixture.

| Compound | CAS Number | Reported Melting Point (°C) |

| This compound | 73913-64-1 | 102 - 106[1] |

| 120[2] | ||

| Ethyl L-valinate hydrochloride | 17609-47-1 | 102 - 105[3][4][5] |

| DL-Valine ethyl ester hydrochloride | 23358-42-1 | 94[6] |

Note: Variations in reported melting points can be attributed to differences in experimental conditions, instrument calibration, and sample purity.

Experimental Protocol: Melting Point Determination

A standardized method for melting point determination is crucial for obtaining accurate and reproducible results. The following protocol is based on the United States Pharmacopeia (USP) General Chapter <741> "Melting Range or Temperature".[7][8][9]

Apparatus

-

Melting Point Apparatus: An electrically heated metal block equipped with a thermometer and a means for visual observation of the sample.[8]

-

Capillary Tubes: Glass tubes with a length of approximately 10 cm, an internal diameter of 0.8 to 1.2 mm, and a wall thickness of 0.2 to 0.3 mm.[4][8]

-

Thermometer: Calibrated with USP Melting Point Reference Standards.[8][9]

Sample Preparation

-

Ensure the this compound sample is a fine, dry powder. If necessary, gently pulverize the crystals.[8]

-

Introduce the sample into a capillary tube by tapping the open end into the powder.

-

Compact the sample to a height of 2.5 to 3.5 mm at the bottom of the tube by tapping the sealed end on a hard surface or by dropping it through a long glass tube.[8][10]

Procedure

-

Insert the prepared capillary tube into the melting point apparatus.

-

Heat the apparatus at a rate of approximately 3°C per minute until the temperature is about 5°C below the expected melting point.[4]

-

Reduce the heating rate to 1 ± 0.5°C per minute.[8]

-

Record the temperature at which the substance is first observed to collapse against the side of the tube as the beginning of the melting range.[8]

-

Record the temperature at which the sample becomes completely liquid as the end of the melting range.[8]

-

For accurate results, perform the determination in triplicate and calculate the average.

The following diagram illustrates the general workflow for this experimental procedure.

Caption: Workflow for Melting Point Determination.

Safety and Handling

This compound is generally considered non-hazardous.[3] However, standard laboratory safety practices should always be observed.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Inhalation: Avoid inhaling dust. Use in a well-ventilated area. If inhaled, move to fresh air.[11]

-

Skin Contact: Avoid contact with skin. In case of contact, wash with soap and water.[11]

-

Eye Contact: In case of contact, rinse thoroughly with plenty of water.[11]

-

Ingestion: If swallowed, drink water and consult a physician if feeling unwell.[3]

-

Storage: Store in a cool, dry place in a tightly sealed container.[11]

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

The melting point of this compound is a key physicochemical property, with a reported range generally between 102°C and 120°C. The observed value can be influenced by the isomeric purity and the experimental methodology. Adherence to a standardized protocol, such as the one outlined in USP <741>, is essential for achieving accurate and consistent results, which are critical for the quality control and successful application of this compound in research and drug development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C7H16ClNO2 | CID 42609611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.cn [sigmaaldrich.cn]

- 4. m.youtube.com [m.youtube.com]

- 5. Ethyl L-valinate hydrochloride | 17609-47-1 [chemicalbook.com]

- 6. dl-valine ethyl ester hydrochloride | CAS#:23358-42-1 | Chemsrc [chemsrc.com]

- 7. scribd.com [scribd.com]

- 8. thinksrs.com [thinksrs.com]

- 9. uspbpep.com [uspbpep.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. peptide.com [peptide.com]

An In-depth Technical Guide to (2R)-ethyl 2-amino-3-methylbutanoate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R)-ethyl 2-amino-3-methylbutanoate hydrochloride, systematically known as ethyl (2R)-2-amino-3-methylbutanoate hydrochloride, is the hydrochloride salt of the ethyl ester of D-valine. As a chiral building block, it serves as a crucial intermediate in the synthesis of various pharmaceuticals and other bioactive molecules. The presence of the D-amino acid moiety can confer unique properties to the final product, such as enhanced enzymatic stability. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a detailed synthesis protocol, and comparative data with its L-enantiomer.

Chemical Structure and Properties

(2R)-ethyl 2-amino-3-methylbutanoate hydrochloride is a white crystalline powder. Its chemical structure consists of a chiral center at the alpha-carbon, with the (R) configuration. The molecule contains an ethyl ester group and an amino group which is protonated to form the hydrochloride salt.

Physicochemical Properties

A summary of the key physicochemical properties of (2R)-ethyl 2-amino-3-methylbutanoate hydrochloride is presented below, alongside the properties of its (2S)-enantiomer for comparative analysis.

| Property | (2R)-ethyl 2-amino-3-methylbutanoate hydrochloride | (2S)-ethyl 2-amino-3-methylbutanoate hydrochloride |

| Synonyms | D-Valine ethyl ester hydrochloride, H-D-Val-OEt·HCl | L-Valine ethyl ester hydrochloride, H-L-Val-OEt·HCl |

| Molecular Formula | C₇H₁₅NO₂·HCl | C₇H₁₅NO₂·HCl |

| Molecular Weight | 181.66 g/mol | 181.66 g/mol [1] |

| Melting Point | 102-106 °C, 120 °C | ~100 °C, 102-105 °C[1] |

| Optical Rotation | [α]D²⁰ = -7.3 ± 1º (c=2 in H₂O) | [α]D²⁰ = +6.7° (c = 2 in H₂O)[1] |

| Appearance | White powder | White crystalline powder |

| Solubility | Soluble in water. | Soluble in water. |

Synthesis of (2R)-ethyl 2-amino-3-methylbutanoate hydrochloride

The synthesis of (2R)-ethyl 2-amino-3-methylbutanoate hydrochloride is typically achieved through the Fischer esterification of D-valine. This method involves the reaction of the amino acid with ethanol in the presence of an acid catalyst, usually hydrogen chloride.

Experimental Protocol

Materials:

-

D-Valine

-

Absolute Ethanol (EtOH)

-

Thionyl chloride (SOCl₂) or dry Hydrogen Chloride (HCl) gas

-

Diethyl ether

Procedure:

-

Preparation of Ethanolic Hydrogen Chloride: A solution of hydrogen chloride in absolute ethanol is prepared. This can be done by carefully adding thionyl chloride dropwise to chilled absolute ethanol or by bubbling dry hydrogen chloride gas through the alcohol. The reaction with thionyl chloride is exothermic and releases sulfur dioxide and HCl gas, and therefore must be performed in a well-ventilated fume hood with appropriate safety precautions.

-

Esterification: D-valine is suspended in the freshly prepared ethanolic hydrogen chloride solution in a round-bottom flask equipped with a reflux condenser.

-

Reflux: The reaction mixture is heated to reflux and maintained at this temperature for a period of 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Solvent Removal: After the reaction is complete, the excess ethanol and hydrogen chloride are removed under reduced pressure using a rotary evaporator. This will yield the crude (2R)-ethyl 2-amino-3-methylbutanoate hydrochloride as a solid or viscous oil.

-

Purification: The crude product is purified by recrystallization. It is dissolved in a minimal amount of hot absolute ethanol, and then diethyl ether is slowly added until the solution becomes turbid. The solution is then cooled to induce crystallization.

-

Isolation and Drying: The resulting white crystals are collected by vacuum filtration, washed with cold diethyl ether, and dried in a vacuum desiccator to yield the pure (2R)-ethyl 2-amino-3-methylbutanoate hydrochloride.

Spectroscopic Data

While specific, publicly available spectra for (2R)-ethyl 2-amino-3-methylbutanoate hydrochloride are limited, data for its enantiomer, (2S)-ethyl 2-amino-3-methylbutanoate hydrochloride, are more accessible. As enantiomers have identical physical properties (except for the sign of optical rotation) and identical NMR and IR spectra in achiral solvents, the data for the L-isomer can serve as a reliable reference.

Note: The following data is for the (S)-enantiomer and is provided for illustrative purposes.

-

¹H NMR (DMSO-d₆): The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a triplet and a quartet), the isopropyl group (two doublets and a multiplet), the alpha-proton (a doublet), and the ammonium protons (a broad singlet).

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the alpha-carbon, the carbons of the ethyl group, and the carbons of the isopropyl group.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the ammonium group, C-H stretching of the alkyl groups, the C=O stretching of the ester group, and C-N and C-O stretching vibrations. An ATR-IR spectrum for D-valine ethyl ester hydrochloride has been reported, though the data is not publicly detailed.[2]

-

Mass Spectrometry: The mass spectrum of the free base (ethyl D-valinate) would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the ethoxy group, the carboxyl group, and cleavage of the isopropyl side chain.

Logical Relationships and Workflows

Synthesis Workflow

The synthesis of (2R)-ethyl 2-amino-3-methylbutanoate hydrochloride follows a straightforward workflow from the starting material, D-valine.

Caption: A diagram illustrating the synthesis workflow of (2R)-ethyl 2-amino-3-methylbutanoate hydrochloride.

Chemical Structure Diagram

The following diagram illustrates the chemical structure of (2R)-ethyl 2-amino-3-methylbutanoate hydrochloride.

References

An In-depth Technical Guide on the Spectral Data of H-D-Val-OEt.HCl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected nuclear magnetic resonance (NMR) and infrared (IR) spectral data for H-D-Val-OEt.HCl (D-Valine ethyl ester hydrochloride). Due to the limited availability of specific, publicly accessible experimental spectra for this exact compound, this document presents predicted data based on established principles of spectroscopy and data from analogous structures. It also outlines detailed experimental protocols for acquiring such data and a general workflow for spectral analysis.

Introduction

H-D-Val-OEt.HCl is the hydrochloride salt of the ethyl ester of D-valine, a non-proteinogenic amino acid. As a chiral building block, it finds applications in the synthesis of peptides and other pharmacologically active molecules. Accurate spectral characterization is crucial for confirming its identity, purity, and structural integrity. This guide serves as a practical resource for researchers working with this and similar compounds.

Spectral Data Presentation

The following tables summarize the predicted quantitative spectral data for H-D-Val-OEt.HCl.

Table 1: Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH (α-proton) | ~4.0 | Doublet (d) | ~4.5 |

| -CH (β-proton) | ~2.3 | Multiplet (m) | - |

| -CH₃ (γ-protons, isopropyl) | ~1.0 (diastereotopic) | Doublet (d) | ~7.0 |

| -O-CH₂- (ethyl) | ~4.2 | Quartet (q) | ~7.1 |

| -CH₃ (ethyl) | ~1.3 | Triplet (t) | ~7.1 |

| -NH₃⁺ | ~8.5 | Broad singlet (br s) | - |

Note: The chemical shifts are referenced to a standard internal solvent peak. The -NH₃⁺ peak is often broad and its chemical shift can be highly dependent on the solvent and concentration.

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (carbonyl) | ~170 |

| Cα (alpha-carbon) | ~58 |

| Cβ (beta-carbon) | ~30 |

| Cγ (gamma-carbons, isopropyl) | ~18 (diastereotopic) |

| -O-CH₂- (ethyl) | ~62 |

| -CH₃ (ethyl) | ~14 |

Table 3: Predicted IR Spectral Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H stretch (-NH₃⁺) | 3100 - 2800 (broad) | Strong |

| C-H stretch (aliphatic) | 2970 - 2870 | Medium to Strong |

| C=O stretch (ester) | ~1740 | Strong |

| N-H bend (-NH₃⁺) | 1600 - 1500 | Medium |

| C-O stretch (ester) | 1250 - 1150 | Strong |

Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below. These are generalized protocols that can be adapted for specific instrumentation and experimental conditions.

¹H and ¹³C NMR Spectroscopy

1. Sample Preparation:

-

Dissolve approximately 5-10 mg of H-D-Val-OEt.HCl in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent can affect the chemical shifts, particularly for exchangeable protons.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS) at 0 ppm, for referencing the chemical shifts.

-

Transfer the solution to a standard 5 mm NMR tube.

2. Instrument Parameters (¹H NMR):

-

Spectrometer Frequency: 300-600 MHz

-

Pulse Sequence: Standard single-pulse sequence

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16

-

Spectral Width: 0-12 ppm

3. Instrument Parameters (¹³C NMR):

-

Spectrometer Frequency: 75-150 MHz

-

Pulse Sequence: Proton-decoupled pulse sequence

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 128-1024 (or more, due to the low natural abundance of ¹³C)

-

Spectral Width: 0-200 ppm

4. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift axis using the internal standard.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Fourier-Transform Infrared (FT-IR) Spectroscopy

1. Sample Preparation:

-

KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

2. Instrument Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Background: A background spectrum of the empty sample holder (for KBr pellet) or the clean ATR crystal should be recorded and subtracted from the sample spectrum.

3. Data Analysis:

-

Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Mandatory Visualization

Since H-D-Val-OEt.HCl is primarily a synthetic building block, a specific biological signaling pathway is not applicable. Instead, the following diagram illustrates a generalized workflow for the spectral analysis of a chemical compound, which is a core process for the target audience.

This diagram outlines the logical progression from the synthesis and purification of the compound to the acquisition and detailed analysis of its NMR and IR spectra, culminating in the confirmation of its chemical structure. This systematic approach is fundamental in chemical research and drug development.

An In-depth Technical Guide to the Synthesis of Ethyl D-valinate Hydrochloride from D-valine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis of Ethyl D-valinate hydrochloride, a crucial chiral intermediate in the pharmaceutical industry. The document details established experimental protocols, discusses the underlying reaction mechanisms, and presents quantitative data to facilitate reproducibility and process optimization.

Introduction

D-valine, a non-proteinogenic amino acid, serves as a vital chiral building block in the synthesis of various active pharmaceutical ingredients (APIs). Its esterification to form this compound is a common and critical step in many synthetic routes. This transformation protects the carboxylic acid functionality, enhancing the solubility of the molecule in organic solvents and facilitating subsequent reactions, such as peptide couplings. This guide will focus on two primary and effective methods for this synthesis: the Fischer-Speier Esterification and the Thionyl Chloride mediated esterification.

Reaction Overview

The conversion of D-valine to this compound involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst. The amino group of D-valine is concomitantly protonated by the acidic conditions to form the hydrochloride salt.

Overall Reaction:

Experimental Protocols

Two primary methods for the synthesis of this compound are detailed below.

Method 1: Fischer-Speier Esterification

This classical method utilizes an excess of the alcohol as the solvent and a strong acid as a catalyst to drive the equilibrium towards the ester product.[1][2][3][4][5]

Detailed Methodology:

-

Reaction Setup: A suspension of D-valine (1 equivalent) in absolute ethanol (10-20 volumes) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Catalyst Addition: The suspension is cooled in an ice bath, and dry hydrogen chloride (HCl) gas is bubbled through the mixture until saturation. Alternatively, a concentrated solution of HCl in ethanol can be prepared and added.[6] Another approach involves the in-situ generation of HCl by the slow addition of acetyl chloride to the ethanol.[1]

-

Reaction: The reaction mixture is then heated to reflux and maintained at this temperature for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the excess ethanol is removed under reduced pressure using a rotary evaporator.

-

Crystallization: The resulting crude product is triturated with cold diethyl ether or tert-butyl methyl ether to induce crystallization.[7]

-

Purification: The crystalline solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield pure this compound.

Method 2: Thionyl Chloride Mediated Esterification

This method offers a more rapid and often higher-yielding alternative to the traditional Fischer esterification. Thionyl chloride (SOCl₂) reacts with ethanol to generate HCl in situ, which catalyzes the esterification.[8][9] This method also consumes the water produced during the reaction, further driving the equilibrium towards the product.

Detailed Methodology:

-

Reaction Setup: D-valine (1 equivalent) is suspended in absolute ethanol (5-10 volumes) in a round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon). The suspension is cooled to 0-10°C in an ice-salt bath.[10]

-

Reagent Addition: Thionyl chloride (1.5-2.0 equivalents) is added dropwise to the stirred suspension via the dropping funnel, maintaining the temperature below 10°C.[10] Caution: This addition is exothermic and releases noxious gases (HCl and SO₂); it must be performed in a well-ventilated fume hood.[7]

-

Reaction: After the addition is complete, the reaction mixture is gradually warmed to room temperature and then heated to reflux for 2-4 hours.[10] The reaction progress is monitored by TLC.

-

Work-up and Isolation: After completion, the reaction mixture is cooled, and the excess ethanol and unreacted thionyl chloride are removed by rotary evaporation.

-

Crystallization: The resulting residue is dissolved in a minimal amount of a suitable solvent (e.g., isopropyl acetate) and stirred to induce crystallization.[10] Alternatively, trituration with diethyl ether can be employed.

-

Purification: The solid product is collected by filtration, washed with a cold non-polar solvent, and dried under vacuum to afford this compound as a white crystalline powder.[10]

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound. Please note that yields are highly dependent on the specific reaction conditions and scale.

| Parameter | Fischer-Speier Esterification | Thionyl Chloride Method |

| D-valine | 1 eq | 1 eq |

| Ethanol | 10-20 vol | 5-10 vol |

| Catalyst/Reagent | Saturated HCl (gas or solution) | Thionyl Chloride (1.5-2.0 eq) |

| Temperature | Reflux (approx. 78°C) | 0-10°C (addition), then Reflux |

| Reaction Time | 4-8 hours | 2-4 hours |

| Reported Yield | Good to Excellent | Excellent (often >90%) |

Reaction Mechanisms and Visualizations

Fischer-Speier Esterification Mechanism

The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst plays a dual role: it protonates the carbonyl oxygen, activating the carboxylic acid towards nucleophilic attack by ethanol, and it facilitates the departure of the water molecule as a leaving group.[2][4][5]

Caption: Fischer-Speier Esterification Pathway.

Thionyl Chloride Method Workflow

In this method, thionyl chloride first reacts with ethanol to form ethyl chlorosulfite and HCl. The HCl then acts as the catalyst for the Fischer-style esterification.

Caption: Experimental Workflow for the Thionyl Chloride Method.

Conclusion

Both the Fischer-Speier and the thionyl chloride mediated esterification are robust and reliable methods for the synthesis of this compound from D-valine. The choice of method may depend on factors such as available equipment, desired reaction time, and scale of the synthesis. The thionyl chloride method is generally faster and can provide higher yields, but requires careful handling of the corrosive and hazardous reagent. For large-scale production, process optimization of either method is crucial to ensure high purity and yield of this important pharmaceutical intermediate.

References

- 1. cerritos.edu [cerritos.edu]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 4. Fischer Esterification [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pianetachimica.it [pianetachimica.it]

- 8. reddit.com [reddit.com]

- 9. echemi.com [echemi.com]

- 10. Ethyl L-valinate hydrochloride | 17609-47-1 [chemicalbook.com]

Navigating the Chiral Landscape: A Technical Guide to Enantiomerically Pure Ethyl D-valinate Hydrochloride

For researchers, scientists, and drug development professionals, the procurement and quality assessment of chiral building blocks are paramount to successful outcomes. This in-depth technical guide provides a comprehensive overview of the commercial availability, synthesis, purification, and analytical control of enantiomerically pure Ethyl D-valinate hydrochloride, a key intermediate in the synthesis of various pharmaceuticals.

Commercial Availability and Supplier Landscape

Enantiomerically pure this compound is commercially available from a range of chemical suppliers specializing in pharmaceutical intermediates and research chemicals. The compound is typically offered in various grades and quantities, from laboratory-scale amounts to bulk quantities for process development and manufacturing. When sourcing this material, it is crucial to consider not only the chemical purity but also the enantiomeric excess (e.e.), which should be specified by the supplier.

Key parameters to consider when evaluating suppliers include their quality management systems, adherence to Good Manufacturing Practices (GMP) where applicable, and the comprehensiveness of their Certificate of Analysis (CoA). A reliable CoA will provide detailed information on purity, enantiomeric excess, residual solvents, and other critical quality attributes.

Table 1: Representative Commercial Suppliers and Product Specifications

| Supplier | Product Name | CAS Number | Purity Specification | Enantiomeric Excess (e.e.) |

| Chem-Impex | D-Valine ethyl ester hydrochloride | 73913-64-1 | ≥ 99% (HPLC) | Not explicitly stated, implied high |

| Thermo Scientific Chemicals | D-Valine ethyl ester hydrochloride, 97% | 73913-64-1 | 97% | Not explicitly stated |

| Various Online Marketplaces | This compound | 73913-64-1 | Varies (typically >98%) | Varies, often requires inquiry |

Synthesis of Enantiomerically Pure this compound

The synthesis of enantiomerically pure this compound can be approached through two primary strategies: direct esterification of D-valine or chiral resolution of a racemic mixture of ethyl valinate.

Direct Esterification of D-Valine

This is a straightforward and common method for preparing amino acid esters. The reaction involves the esterification of the carboxylic acid group of D-valine with ethanol in the presence of an acid catalyst. A widely used and effective method employs thionyl chloride (SOCl₂) in ethanol. Thionyl chloride reacts with ethanol to form sulfurous acid monoethyl ester and hydrogen chloride in situ. The HCl then acts as a catalyst for the esterification reaction.

Experimental Protocol: Fischer-Speier Esterification using Thionyl Chloride

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a drying tube, suspend D-valine in anhydrous ethanol. The flask should be cooled in an ice bath.

-

Addition of Thionyl Chloride: Slowly add thionyl chloride dropwise to the cooled suspension with vigorous stirring. This addition is exothermic and generates HCl gas.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for a specified period (typically several hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling, the excess solvent and unreacted thionyl chloride are removed under reduced pressure. The resulting crude product, this compound, can then be purified.

Caption: Direct esterification of D-valine.

Chiral Resolution of DL-Valine Ethyl Ester

An alternative route involves the synthesis of racemic ethyl valinate, followed by chiral resolution to separate the D- and L-enantiomers. This is often achieved by forming diastereomeric salts with a chiral resolving agent. Dibenzoyl-D-tartaric acid is a commonly used resolving agent for racemic amino compounds. The diastereomeric salts exhibit different solubilities, allowing for their separation by fractional crystallization.

Experimental Protocol: Chiral Resolution using Dibenzoyl-D-tartaric Acid

-

Preparation of Racemic Ethyl Valinate: Synthesize DL-ethyl valinate via the esterification of DL-valine with ethanol and a suitable acid catalyst.

-

Formation of Diastereomeric Salts: Dissolve the racemic ethyl valinate in a suitable solvent. In a separate container, dissolve an equimolar amount of dibenzoyl-D-tartaric acid in the same solvent. Combine the two solutions.

-

Fractional Crystallization: Allow the solution to cool slowly to induce crystallization. The diastereomeric salt of D-ethyl valinate with dibenzoyl-D-tartaric acid will preferentially crystallize out of the solution due to its lower solubility.

-

Isolation of the Diastereomer: Collect the crystals by filtration and wash them with a small amount of cold solvent.

-

Liberation of the Free Amine: Treat the isolated diastereomeric salt with a base (e.g., sodium bicarbonate solution) to neutralize the tartaric acid and liberate the free D-ethyl valinate.

-

Conversion to Hydrochloride Salt: Extract the D-ethyl valinate into an organic solvent, dry the solution, and then treat it with a solution of HCl in a suitable solvent (e.g., diethyl ether or isopropanol) to precipitate the enantiomerically pure this compound.

Caption: Chiral resolution workflow.

Purification of this compound

The primary method for purifying this compound and enhancing its enantiomeric purity is recrystallization. The choice of solvent system is critical for effective purification. A suitable solvent should dissolve the compound at an elevated temperature and allow for the formation of well-defined crystals upon cooling, while leaving impurities in the mother liquor.

Experimental Protocol: Recrystallization

-

Solvent Selection: Common solvent systems for recrystallizing amino acid ester hydrochlorides include ethanol/diethyl ether, isopropanol/water, or acetone/water mixtures. The optimal system should be determined experimentally.

-

Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent or solvent mixture.

-

Decolorization (Optional): If the solution is colored, a small amount of activated carbon can be added, and the solution can be heated briefly and then filtered hot to remove the carbon and colored impurities.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

-

Isolation and Drying: Collect the purified crystals by filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

Analytical Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and enantiomeric excess of this compound. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the compound. The spectra should be consistent with the expected structure of this compound. Key signals in the ¹H NMR spectrum include those for the ethyl ester protons, the α-proton of the valine moiety, and the isopropyl group protons.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule. Key absorption bands to look for include the N-H stretching of the ammonium salt, C=O stretching of the ester, and C-O stretching.

Table 2: Typical Spectroscopic Data

| Technique | Key Signals / Bands |

| ¹H NMR | Signals corresponding to -CH₃ (ethyl & isopropyl), -CH₂- (ethyl), -CH- (isopropyl & α-carbon), and -NH₃⁺ protons. |

| ¹³C NMR | Resonances for the carbonyl carbon, α-carbon, and carbons of the ethyl and isopropyl groups. |

| IR (KBr) | ~3000-2800 cm⁻¹ (N-H stretch), ~1740 cm⁻¹ (C=O stretch, ester), ~1200 cm⁻¹ (C-O stretch, ester). |

Chromatographic Analysis for Purity and Enantiomeric Excess

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is commonly used to determine the chemical purity of the compound. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a typical setup.

Chiral High-Performance Liquid Chromatography (Chiral HPLC): The determination of enantiomeric excess is a critical quality control parameter. This is most effectively achieved using chiral HPLC. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are often successful in resolving the enantiomers of amino acid esters.

Experimental Protocol: Chiral HPLC Method

-

Column: A chiral column, for example, a Chiralpak® or Chiralcel® column.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar organic modifier (e.g., isopropanol or ethanol), often with a small amount of an acidic or basic additive to improve peak shape.

-

Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.

-

Detection: UV detection at a suitable wavelength (e.g., 210-220 nm).

-

Sample Preparation: Dissolve the this compound in the mobile phase or a compatible solvent.

-

Analysis: Inject a solution of the racemic mixture to determine the retention times of both the D- and L-enantiomers. Then, inject the sample of interest to determine the peak areas of each enantiomer and calculate the enantiomeric excess.

Caption: Analytical quality control workflow.

Applications in Drug Development

Enantiomerically pure this compound serves as a valuable chiral building block in the synthesis of a variety of active pharmaceutical ingredients (APIs). Its incorporation into a drug molecule can impart specific stereochemistry, which is often crucial for therapeutic efficacy and safety. The D-configuration of the valine moiety can influence the binding of the final drug product to its biological target, leading to improved potency and reduced off-target effects.

Conclusion

The successful integration of enantiomerically pure this compound into drug discovery and development pipelines relies on a thorough understanding of its commercial availability, synthesis, purification, and analytical characterization. By implementing robust sourcing strategies and comprehensive quality control measures, researchers and drug developers can ensure the consistent quality of this critical chiral intermediate, thereby contributing to the development of safe and effective medicines.

The Strategic Application of Ethyl D-valinate Hydrochloride in Chiral Pool Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of asymmetric synthesis, the chiral pool approach stands as a cornerstone strategy, leveraging naturally occurring enantiopure compounds to construct complex chiral molecules. Among these, amino acids and their derivatives are of paramount importance. This technical guide provides a comprehensive overview of the role of ethyl D-valinate hydrochloride, a derivative of the proteinogenic amino acid D-valine, in chiral pool synthesis. We delve into its application as a chiral auxiliary and building block, with a particular focus on the robust and highly diastereoselective Schöllkopf bis-lactim ether method for the synthesis of non-proteinogenic α-amino acids. This guide offers detailed experimental protocols, quantitative data on reaction yields and stereoselectivities, and visual representations of key synthetic workflows to equip researchers and professionals in drug development with the practical knowledge to effectively utilize this versatile chiral synthon.

Introduction to Chiral Pool Synthesis and the Role of D-Valine Derivatives

Chiral pool synthesis is a powerful strategy in organic chemistry that utilizes readily available, enantiomerically pure natural products as starting materials for the synthesis of complex chiral target molecules.[1] This approach circumvents the need for de novo asymmetric synthesis or chiral resolution, often leading to more efficient and economical synthetic routes. Key contributors to the chiral pool include amino acids, carbohydrates, and terpenes.[1]

Amino acids, being abundant and available in both L- and D-enantiomeric forms, are particularly valuable chiral building blocks.[2] this compound, derived from the non-natural D-valine, offers a unique stereochemical starting point for the synthesis of a variety of chiral compounds, including unnatural amino acids and heterocyclic scaffolds that are of significant interest in medicinal chemistry.[3][4] Its isopropyl group provides excellent steric bulk for inducing high levels of stereoselectivity in asymmetric transformations.[5]

The Schöllkopf Bis-Lactim Ether Synthesis: A Case Study

One of the most prominent applications of D-valine in chiral pool synthesis is the Schöllkopf bis-lactim ether method for the asymmetric synthesis of α-amino acids.[3][4][5] This methodology employs a chiral bis-lactim ether derived from D-valine and glycine as a chiral glycine enolate equivalent. The steric hindrance provided by the isopropyl group of the valine moiety directs the alkylation of the enolate to occur with high diastereoselectivity.[3]

Logical Workflow of the Schöllkopf Synthesis

The overall workflow of the Schöllkopf synthesis involves three main stages: the preparation of the chiral auxiliary, the diastereoselective alkylation, and the hydrolysis to release the desired non-proteinogenic amino acid and recover the chiral auxiliary.

Caption: Workflow of the Schöllkopf Asymmetric Amino Acid Synthesis.

Quantitative Data: Diastereoselective Alkylation of the Schöllkopf Auxiliary

The Schöllkopf method consistently delivers high diastereoselectivity for a wide range of electrophiles. The data presented below is a summary of representative results.

| Electrophile (R-X) | Product (R) | Yield (%) | Diastereomeric Excess (d.e., %) | Reference |

| CH₃I | Methyl | 91 | >95 | [3] |

| C₂H₅Br | Ethyl | 89 | >95 | [3] |

| n-C₃H₇I | n-Propyl | 85 | >95 | [3] |

| i-C₃H₇I | Isopropyl | 78 | >95 | [3] |

| CH₂=CHCH₂Br | Allyl | 88 | >95 | [3] |

| C₆H₅CH₂Br | Benzyl | 92 | >95 | [3] |

| 4-Br-C₆H₄CH₂Br | 4-Bromobenzyl | 87 | >95 | [3] |

| 4-MeO-C₆H₄CH₂Br | 4-Methoxybenzyl | 90 | >95 | [3] |

| 4-F-C₆H₄CH₂Br | 4-Fluorobenzyl | 85 | >95 | [3] |

| 4-NO₂-C₆H₄CH₂Br | 4-Nitrobenzyl | 75 | >95 | [3] |

Experimental Protocols

-

Cyclization to the Diketopiperazine: D-valine methyl ester hydrochloride is neutralized and condensed with glycine methyl ester hydrochloride, typically by heating in a suitable solvent like methanol, to form the linear dipeptide. Subsequent heating under vacuum promotes cyclization to the corresponding diketopiperazine, cyclo(D-Val-Gly).

-

O-Alkylation to the Bis-Lactim Ether: The diketopiperazine is then treated with a strong alkylating agent, such as trimethyloxonium tetrafluoroborate (Meerwein's salt), in an anhydrous solvent like dichloromethane (DCM). The reaction is typically stirred at room temperature for several hours until completion. An aqueous workup with a mild base, such as sodium bicarbonate solution, followed by extraction and purification by column chromatography affords the (2R)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine.[6]

-

Deprotonation: The Schöllkopf auxiliary is dissolved in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), and cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). A solution of n-butyllithium (n-BuLi) in hexanes is added dropwise to effect deprotonation at the C-5 position, forming the lithiated aza-enolate.[7]

-